molecular formula C16H14ClN3O3S2 B3000828 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946265-17-4

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B3000828
CAS No.: 946265-17-4
M. Wt: 395.88
InChI Key: YSPDFSOTJSCDAQ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide shows promising results in antimicrobial activities. This compound, when synthesized with certain heterocyclic compounds, exhibited significant activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Anticancer and Anti-HIV Properties

This compound has been explored for its potential in anticancer and anti-HIV applications. For instance, its derivatives were found to exhibit moderate anticancer and anti-HIV activities, suggesting their potential use in medical treatments (Pomarnacka & Kozlarska-Kedra, 2003), (Brzozowski, 1998).

Structural Characterization and Pharmaceutical Potential

The structural characterization of this compound and its derivatives has been a subject of interest due to its potential pharmaceutical applications, particularly as HIV-1 infection antagonists (Cheng De-ju, 2015).

Molecular Modeling and QSAR Studies

There has been significant research in molecular modeling and QSAR (Quantitative Structure–Activity Relationships) studies of this compound's derivatives, providing insights into their potential therapeutic applications, especially in treating cancers such as colon, breast, and cervical cancer (Tomorowicz et al., 2020).

Development of Novel Anticancer Agents

Research into developing novel anticancer agents using derivatives of this compound has shown remarkable activity against human tumor cell lines, indicating its potential in cancer therapy (Sławiński et al., 2012).

Multifunctional Therapeutic Applications

Studies on its derivatives have revealed their multifunctional therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties (Küçükgüzel et al., 2013).

Antibacterial and Antifungal Activity

The compound's derivatives have been tested for their antibacterial and antifungal activities, with certain derivatives showing effectiveness against pathogens like E. coli and P. aeruginosa (Hassan, 2013).

Enzyme Inhibition and Antioxidant Potential

Research has also focused on the enzyme inhibition capabilities and antioxidant potential of the compound's derivatives, especially for therapeutic applications in neurodegenerative diseases (Kausar et al., 2019).

Metal Coordination and Molecular Structures

Studies have also delved into the molecular and supramolecular structures of derivatives, analyzing their potential as ligands for metal coordination, which has implications in various fields of chemistry and biochemistry (Jacobs, Chan, & O'Connor, 2013).

Development of Antitumor Agents

Further research has been conducted on synthesizing and evaluating the anticancer activity of its derivatives, with some showing promising results against various cancer cell lines, indicating their potential as antitumor agents (Rathish et al., 2012).

Properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-12-4-1-2-6-15(12)25(22,23)18-9-10-20-16(21)8-7-13(19-20)14-5-3-11-24-14/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPDFSOTJSCDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.